molecular formula C29H27NO9 B4569585 ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate

ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate

Cat. No.: B4569585
M. Wt: 533.5 g/mol
InChI Key: KXJKCSHRIQNWKS-UHFFFAOYSA-N
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Description

Ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C29H27NO9 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 533.16858144 g/mol and the complexity rating of the compound is 870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate and related compounds are synthesized and characterized for their potential applications in various fields of scientific research. The synthesis process often involves multiple steps, including the reaction of specific precursors in the presence of catalysts or under certain conditions to obtain the desired compound. For instance, synthesis methods have led to the creation of compounds with potential antimicrobial properties, as explored in the study of new quinazolines as potential antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Crystal Structure Analysis

Crystal structure analysis is a crucial part of understanding the properties and potential applications of these compounds. Single-crystal X-ray crystallography has been used to determine the structure of related compounds, providing insights into their molecular geometry, bond lengths, and angles, which are essential for predicting their reactivity and interactions with biological targets. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, revealing important structural features through crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial activity of compounds synthesized from this compound. These compounds have been tested against a variety of bacterial and fungal strains to assess their potential as antimicrobial agents. Their activity is measured by their ability to inhibit the growth of these microorganisms, which could lead to the development of new antimicrobial drugs (Radwan et al., 2020).

Cytotoxic Evaluation

The cytotoxic effects of these compounds are also studied to assess their potential use in cancer therapy. By evaluating their ability to inhibit the growth of cancer cell lines, researchers can identify compounds with promising anticancer properties. Such studies contribute to the discovery of new therapeutic agents that could be effective against various types of cancer (El-Deen, Anwar, & Hasabelnaby, 2016).

Antioxidant Properties

Investigating the antioxidant properties of compounds derived from this compound is another area of research interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. Studies on the antioxidant activity of 4-hydroxycoumarin derivatives, for example, help to understand their potential health benefits and applications in medicine (Stanchev et al., 2009).

Properties

IUPAC Name

ethyl 4-[[2-[4-oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO9/c1-5-37-29(33)17-6-8-19(9-7-17)30-27(32)16-38-20-10-11-23-21(14-20)22(31)15-24(39-23)18-12-25(34-2)28(36-4)26(13-18)35-3/h6-15H,5,16H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJKCSHRIQNWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate
Reactant of Route 2
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ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate
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ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate
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Reactant of Route 4
ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[({[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.